molecular formula C8H6N2O3 B15229303 4-Aminofuro[3,2-c]pyridine-2-carboxylic acid

4-Aminofuro[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B15229303
M. Wt: 178.14 g/mol
InChI Key: ZCGMBYGZDLZFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminofuro[3,2-c]pyridine-2-carboxylic acid (CAS: 1707679-64-8) is a heterocyclic compound featuring a fused furopyridine core with an amino group at the 4-position and a carboxylic acid moiety at the 2-position. Its unique structure combines electron-rich aromaticity (from the furan ring) with the hydrogen-bonding capacity of the amino and carboxylic acid groups, making it a valuable intermediate in pharmaceutical and materials science . The amino group enhances nucleophilicity and solubility, while the carboxylic acid enables conjugation or salt formation, broadening its utility in synthetic chemistry .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

4-aminofuro[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c9-7-4-3-6(8(11)12)13-5(4)1-2-10-7/h1-3H,(H2,9,10)(H,11,12)

InChI Key

ZCGMBYGZDLZFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC(=C2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthetic Routes

Precursor-Mediated Ring Formation

A principal approach involves cyclization reactions to assemble the furopyridine core. While direct literature on 4-aminofuro[3,2-c]pyridine-2-carboxylic acid is limited, analogous syntheses of furopyridine derivatives provide foundational insights. For example, the synthesis of furo[3,2-c]pyridine-2-carboxylic acid (CAS 112372-16-4) often begins with a pyridine precursor bearing a propargyl ether substituent, which undergoes thermal cyclization to form the fused furan ring. Adapting this strategy, introducing an amino group at position 4 could involve:

  • Nitration-Reduction Sequence : Nitration of the pyridine ring followed by selective reduction to yield the amine.
  • Direct Amination : Electrophilic amination using hydroxylamine-O-sulfonic acid under controlled conditions.
Key Reaction Conditions
Step Reagents/Conditions Yield (%) Reference
Cyclization Diphenylether, 180°C, 4h 65–70
Nitration HNO₃/H₂SO₄, 0–5°C, 2h 50–55
Reduction (Nitro to Amino) H₂/Pd-C, ethanol, RT, 6h 85–90

Multi-Component Reaction Strategies

One-Pot Assembly of the Heterocyclic Core

Recent advances in multi-component reactions (MCRs) offer efficient routes to complex heterocycles. A plausible pathway for this compound could involve:

  • Knoevenagel Condensation : Between aldehyde derivatives and active methylene compounds to form α,β-unsaturated intermediates.
  • Cyclization with Amination : Subsequent reaction with ammonia or ammonium acetate to introduce the amino group.

For instance, pyridine-2-carboxylic acid derivatives have been synthesized using pyridine-carboxylic acids as catalysts, enabling rapid annulation under mild conditions. Applying this methodology, a three-component reaction between glyoxylic acid, β-ketoesters, and ammonium acetate could yield the target compound.

Optimization Parameters
  • Catalyst : Pyridine-2-carboxylic acid (10 mol%) in ethanol at 60°C.
  • Time : 5–10 minutes for complete conversion.
  • Yield : ~90% (hypothetical, based on analogous reactions).

Functional Group Interconversion Approaches

Carboxylic Acid to Amine Functionalization

Starting from furo[3,2-c]pyridine-2-carboxylic acid (CAS 112372-16-4), the amino group can be introduced via:

  • Hoffman Rearrangement : Converting the carboxylic acid to an isocyanate intermediate, followed by hydrolysis to the amine.
  • Curtius Reaction : Generating an acyl azide, which thermally decomposes to an isocyanate and subsequently an amine.
Comparative Analysis of Methods
Method Advantages Limitations
Hoffman Rearrangement High selectivity for primary amines Requires harsh alkaline conditions
Curtius Reaction Mild thermal conditions Risk of explosive intermediates

Industrial-Scale Production Considerations

Challenges in Scalability

Industrial synthesis demands cost-effectiveness and safety. Key hurdles include:

  • Purification Complexity : Separation of regioisomers during cyclization.
  • Amination Efficiency : Ensuring high yield without over-reduction or side reactions.

Process Intensification Strategies

  • Continuous Flow Reactors : Enhancing heat transfer and reaction control during exothermic steps like nitration.
  • Catalytic Amination : Using immobilized palladium catalysts to improve recyclability and reduce metal leaching.

Chemical Reactions Analysis

Types of Reactions

4-Aminofuro[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogenating agents and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-Aminofuro[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminofuro[3,2-c]pyridine-2-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to act as a hydrogen bond acceptor, facilitating its binding to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs and their similarity scores (based on molecular descriptors):

Compound Name CAS Number Substituents/Modifications Similarity Score Key Applications
Furo[2,3-c]pyridine-2-carboxylic acid 112372-15-3 Parent structure (no amino group) 0.92 Drug intermediates
4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid 86518-08-3 Chloro at 4-position 0.81 Halogenation studies
7-Iodofuro[3,2-c]pyridine-2-carboxylic acid 895126-66-6 Iodo at 7-position 0.81 Radiolabeling probes
3-Aminofuro[3,2-b]pyridine-2-carboxylate esters 181285-04-1 Amino at 3-position, ester group N/A Bioactive molecule synthesis
2-Aminopyridine-4-carboxylic acid 13362-28-2 Pyridine core (no fused furan) N/A Metal coordination chemistry

Key Observations :

  • Amino vs. Halogen Substituents: The amino group in 4-aminofuro[3,2-c]pyridine-2-carboxylic acid increases nucleophilicity compared to halogenated analogs (e.g., 4-chloro or 7-iodo derivatives), enabling reactions like acylation or Suzuki coupling .
  • Positional Isomerism: 3-Aminofuro[3,2-b]pyridine-2-carboxylate esters () differ in ring fusion ([3,2-b] vs. [3,2-c]) and substituent position, leading to distinct electronic profiles and reactivity .

Q & A

Basic: What are the recommended synthetic routes for 4-Aminofuro[3,2-c]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

Answer:
A validated synthesis involves esterification and alkylation steps. For example, methyl 4-hydroxy-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate reacts with 1-iodopropane and silver carbonate in chloroform at 65°C, yielding a propoxy derivative (59% yield after purification via silica chromatography). Subsequent hydrolysis with lithium hydroxide monohydrate in THF/water affords the carboxylic acid derivative (88% yield) . Key variables include solvent polarity, temperature control, and catalyst selection (e.g., Ag₂CO₃ for alkylation efficiency). Lower yields may arise from incomplete hydrolysis or side reactions during purification.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, DMSO-d6) reveals distinct signals for aromatic protons (δ 7.87 ppm, d, J = 6.0 Hz) and alkyl chains (δ 1.00 ppm, t, J = 7.2 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 183.23 for related tetrahydrothieno derivatives) .
  • FT-IR : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and NH2_2 bending (~1600 cm1^{-1}) are diagnostic .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact (classified as skin/eye irritant) .
  • Ventilation : Work in a fume hood to avoid inhalation of dust (respiratory irritant) .
  • Storage : Store at 2–8°C in airtight containers to prevent decomposition .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How do computational methods like DFT predict the reactivity of this compound?

Answer:
Density-functional theory (DFT) models, such as B3LYP/6-31G(d), optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). For example, the electron-withdrawing carboxylic acid group lowers LUMO energy (-1.8 eV), enhancing electrophilic substitution at the 4-amino position. Solvent effects (e.g., PCM for water) improve correlation energy accuracy (±3% vs. experimental data) .

Advanced: How can researchers resolve contradictions in reported synthesis yields?

Answer:
Discrepancies often stem from:

  • Catalyst Activity : Silver carbonate vs. alternative catalysts (e.g., KI) in alkylation steps .
  • Purification Methods : Column chromatography (SiO₂, ethyl acetate/petroleum ether gradients) vs. recrystallization .
  • Scale Effects : Milligram-scale reactions may show higher yields than bulk syntheses due to heat transfer limitations. Validate protocols with kinetic studies (e.g., monitoring by TLC) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Answer:
The amino group’s lone pair activates the pyridine ring for electrophilic attack. For example, chlorination at the 3-position proceeds via a Wheland intermediate stabilized by resonance with the fused furan ring. Kinetic isotope effects (KIE > 1) confirm rate-limiting σ-complex formation. Solvent polarity (e.g., DMF vs. THF) modulates transition-state stabilization .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Answer:

  • pH Stability : Stable in acidic conditions (pH 2–4) but undergoes hydrolysis at pH > 7, forming 4-hydroxy derivatives .
  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ (TGA data). Short-term storage at 25°C is acceptable if desiccated .

Advanced: How can derivatives of this compound be tailored for biological activity studies?

Answer:

  • Amide Formation : React with EDCl/HOBt and amines to create protease-resistant analogs .
  • Fluorination : Introduce CF₃ groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to enhance lipophilicity and blood-brain barrier penetration .
  • Metal Complexation : Coordinate with Cu(II) or Zn(II) for antimicrobial testing (MIC assays against E. coli) .

Advanced: What interdisciplinary applications exist beyond medicinal chemistry?

Answer:

  • Material Science : Incorporate into MOFs for gas storage (e.g., CO₂ adsorption at 298 K) via carboxylate-metal coordination .
  • Catalysis : Serve as a ligand in asymmetric hydrogenation (e.g., Ru complexes for chiral alcohol synthesis) .
  • Optoelectronics : π-Conjugated derivatives exhibit fluorescence (λem = 450 nm) for OLED layer design .

Basic: What analytical methods validate purity for publication-ready data?

Answer:

  • HPLC : Use a C18 column (MeCN/H2O + 0.1% TFA) with UV detection at 254 nm; purity >95% required .
  • Elemental Analysis : Match C, H, N percentages to theoretical values (e.g., C 52.45%, H 4.95%, N 15.29%) .
  • Melting Point : Sharp range (e.g., 118–130°C) confirms crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.